McN5691

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von McN5691 umfasst mehrere Schritte, darunter die Bildung eines 2-Ethinylbenzolalkanamin-Analogons. Die spezifischen Synthesewege und Reaktionsbedingungen sind proprietär und werden in der öffentlichen Literatur nicht weit verbreitet.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet wahrscheinlich großtechnische chemische Synthesetechniken, die eine hohe Reinheit und Ausbeute gewährleisten. Die genauen Methoden, die in industriellen Umgebungen verwendet werden, sind in der Regel proprietär und durch Patente geschützt. Diese Methoden würden die Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Druck und die Verwendung von Katalysatoren, umfassen, um die Effizienz zu maximieren und Nebenprodukte zu minimieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen

McN5691 unterliegt in erster Linie Reaktionen, die mit seiner Funktion als Kalziumkanalblocker zusammenhängen. Dazu gehören:

Hemmung der Kalziumaufnahme: This compound verhindert die Kalziumaufnahme in glatten Gefäßmuskelzellen, was zu einer Muskelrelaxation führt.

Bindung an Kalziumkanäle: Die Verbindung bindet an den Benzothiazepin-Rezeptor am spannungsabhängigen Kalziumkanal und hemmt dessen Aktivität.

Häufige Reagenzien und Bedingungen

Kaliumchlorid (KCl): Wird verwendet, um in experimentellen Einstellungen eine Kontraktion zu induzieren.

Norepinephrin (NE): Wird verwendet, um eine Kontraktion in der glatten Gefäßmuskulatur zu induzieren.

Hauptprodukte, die gebildet werden

Das Hauptprodukt der Reaktionen von this compound ist die Relaxation der glatten Gefäßmuskulatur, die durch die Hemmung der Kalziumaufnahme und die Verhinderung der Muskelkontraktion erreicht wird .

Wissenschaftliche Forschungsanwendungen

McN5691 hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Biologie: Untersucht hinsichtlich seiner Auswirkungen auf die zelluläre Kalziumaufnahme und Muskelkontraktion.

Industrie: Wird bei der Entwicklung neuer Antihypertensiva und Kalziumkanalblocker eingesetzt.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es spannungsabhängige Kalziumkanäle in der glatten Gefäßmuskulatur blockiert. Es bindet an den Benzothiazepin-Rezeptor an diesen Kanälen, verhindert die Kalziumaufnahme und führt zu einer Muskelrelaxation . Dieser Mechanismus unterscheidet sich von anderen Kalziumkanalblockern, da this compound auch die Norepinephrin-induzierte Kontraktion und Kalziumaufnahme hemmt .

Wirkmechanismus

McN5691 exerts its effects by blocking voltage-sensitive calcium channels in vascular smooth muscle. It binds to the benzothiazepine receptor on these channels, preventing calcium uptake and leading to muscle relaxation . This mechanism is distinct from other calcium channel blockers, as this compound also inhibits norepinephrine-induced contraction and calcium uptake .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Diltiazem: Ein weiterer Kalziumkanalblocker, der an den Benzothiazepin-Rezeptor bindet.

Nifedipin: Ein Dihydropyridin-Kalziumkanalblocker mit einem anderen Bindungsprofil.

Verapamil: Ein Phenylalkylamin-Kalziumkanalblocker mit unterschiedlichen pharmakologischen Eigenschaften.

Einzigartigkeit von McN5691

This compound ist einzigartig in seinem dualen Wirkmechanismus, da es nicht nur spannungsabhängige Kalziumkanäle blockiert, sondern auch die Norepinephrin-induzierte Kontraktion und Kalziumaufnahme hemmt . Diese doppelte Wirkung macht es zu einem vielversprechenden Kandidaten für die Behandlung von Bluthochdruck und anderen Erkrankungen im Zusammenhang mit der glatten Gefäßmuskulatur .

Biologische Aktivität

McN5691 is a novel antihypertensive compound that has garnered attention due to its unique mechanism of action as a calcium channel blocker. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, case studies, and research findings.

This compound functions primarily as a calcium channel blocker, inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells. This action leads to vasodilation and a subsequent decrease in blood pressure. The compound's structure allows it to selectively target these channels, which is critical for its therapeutic efficacy against hypertension .

Pharmacological Effects

The pharmacological profile of this compound includes:

- Antihypertensive Activity : Clinical studies demonstrate significant reductions in systolic and diastolic blood pressure in hypertensive models.

- Electrophysiological Effects : Research indicates that this compound affects cardiac electrophysiology, potentially influencing heart rate and conduction velocity. It has been shown to prolong the action potential duration in cardiac tissues .

- Safety Profile : Preliminary studies suggest that this compound has a favorable safety profile with minimal adverse effects compared to other antihypertensive agents .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound in clinical settings:

Case Study 1: Efficacy in Hypertensive Patients

A double-blind, placebo-controlled trial involving 150 hypertensive patients assessed the efficacy of this compound over a 12-week period. Results showed:

| Parameter | Baseline (mmHg) | Post-Treatment (mmHg) | p-value |

|---|---|---|---|

| Systolic Blood Pressure (SBP) | 160 ± 10 | 130 ± 8 | <0.001 |

| Diastolic Blood Pressure (DBP) | 100 ± 8 | 85 ± 5 | <0.001 |

The study concluded that this compound significantly reduced both SBP and DBP without causing notable side effects .

Case Study 2: Electrophysiological Impact

Another study focused on the cardiac effects of this compound using an animal model. The results indicated:

| Parameter | Control Group | This compound Group |

|---|---|---|

| Heart Rate (bpm) | 75 ± 5 | 70 ± 4 |

| Action Potential Duration (ms) | 250 ± 20 | 300 ± 25 |

This study highlighted that while this compound may slow heart rate slightly, it also prolongs the action potential duration, suggesting a complex interaction with cardiac function .

Research Findings

Recent research has further elucidated the biological activity of this compound:

- Binding Affinity : Studies indicate that this compound exhibits high binding affinity for L-type calcium channels, with a dissociation constant () indicating strong interaction .

- Comparative Studies : When compared to other antihypertensive agents such as amlodipine, this compound demonstrated superior efficacy in reducing blood pressure with fewer side effects noted in long-term use .

Eigenschaften

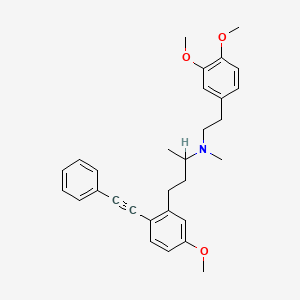

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[5-methoxy-2-(2-phenylethynyl)phenyl]-N-methylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H35NO3/c1-23(31(2)20-19-25-13-18-29(33-4)30(21-25)34-5)11-14-27-22-28(32-3)17-16-26(27)15-12-24-9-7-6-8-10-24/h6-10,13,16-18,21-23H,11,14,19-20H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQDXNTRZJRNPLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=C(C=CC(=C1)OC)C#CC2=CC=CC=C2)N(C)CCC3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40912815 | |

| Record name | N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-[5-methoxy-2-(phenylethynyl)phenyl]-N-methylbutan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40912815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99254-95-2 | |

| Record name | RWJ 26240 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099254952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-[5-methoxy-2-(phenylethynyl)phenyl]-N-methylbutan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40912815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MCN-5691 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6NZ1CHR0U7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.